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Executive Summary
Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the

polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-

occlusive crises, and chronic organ damage. A clinically validated therapeutic strategy is the

induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. This technical

guide details the emergence of the widely interspaced zinc finger (WIZ) protein as a novel and

promising therapeutic target for inducing HbF. WIZ has been identified as a key transcriptional

repressor of γ-globin, the protein component of HbF. This guide provides an in-depth overview

of the mechanism of WIZ-mediated γ-globin silencing, the development of first-in-class small

molecule degraders of WIZ, a summary of the preclinical data supporting its therapeutic

potential, and detailed experimental protocols relevant to the study of WIZ in the context of

SCD.

WIZ as a Repressor of Fetal Hemoglobin
The transition from fetal to adult hemoglobin production after birth is a key developmental

process that, when reversed, offers a powerful therapeutic avenue for SCD.[1] The discovery of

WIZ as a previously unknown repressor of HbF has opened up new possibilities for small

molecule-based therapies.[2][3]
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WIZ is a component of the G9a/GLP histone methyltransferase complex, which is responsible

for depositing repressive histone marks, specifically H3K9me2, at target gene loci.[4][5]

Genome-wide studies have shown that WIZ binds to various chromatin sites, contributing to the

maintenance of a repressive chromatin environment.[4] In the context of globin gene

regulation, WIZ is involved in the silencing of the γ-globin genes (HBG1 and HBG2) in adult

erythroid cells.[6][7] Degradation of WIZ leads to a reduction in H3K9me2 levels at the γ-globin

locus, resulting in derepression of γ-globin transcription and subsequent induction of HbF.[4]

Signaling Pathway
The signaling pathway for WIZ-mediated γ-globin repression and its therapeutic targeting is

illustrated below.
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Caption: WIZ recruits the G9a/GLP complex to repress γ-globin genes. Molecular glue

degraders target WIZ for degradation, leading to HbF induction.

Small Molecule Degraders of WIZ
The discovery of WIZ as a repressor of HbF was enabled by phenotypic screening of a

chemical library of cereblon (CRBN)-biased molecular glue degraders.[2][3] These small

molecules induce the degradation of target proteins by recruiting them to the CRBN E3

ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the

proteasome.[4][8]

dWIZ-1 and dWIZ-2
Initial screening identified dWIZ-1 as a molecule that robustly induces HbF in erythroblasts.[2]

[3] Further optimization of its pharmacokinetic properties led to the development of dWIZ-2.[4]

[7] Preclinical studies have demonstrated that dWIZ-2 is a potent and selective degrader of

WIZ, leading to significant induction of HbF in vitro in SCD patient-derived cells and in vivo in

humanized mice and cynomolgus monkeys.[9]

BMS-986470
BMS-986470 is another orally bioavailable small molecule that functions as a dual degrader of

WIZ and another transcriptional repressor, ZBTB7A.[10][11] This dual-targeting mechanism is

reported to result in highly effective γ-globin induction.[12] BMS-986470 is currently in Phase

1/2 clinical trials for the treatment of SCD (NCT06481306).[2][8][13]

Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of WIZ

degraders.

Table 1: In Vitro Efficacy of WIZ Degraders
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Compound Cell Type Metric Result Reference(s)

dWIZ-2

SCD Patient-

Derived

Erythroblasts

γ-globin mRNA
Increased

proportion
[7]

HbF+ cells
Increased

proportion
[7]

HbF protein

levels
Increased [7]

BMS-986470

Human CD34+

Derived Erythroid

Cells

γ-globin mRNA 73-fold increase [10]

% F-cells 93% [10]

WIZ Degradation

(EC50)
0.011 µM [10]

ZBTB7A

Degradation

(EC50)

0.009 µM [10]

Table 2: In Vivo Efficacy of dWIZ-2 in Humanized Mice
Treatment Duration Metric Result Reference(s)

dWIZ-2 (oral,

once daily)
21 days

WIZ degradation

in bone marrow

Robust and

dose-dependent
[7]

Total HbF in

human

erythroblasts

Increased [7]

Proportion of

HbF+ human

erythroblasts

Increased [7]
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Table 3: In Vivo Efficacy of dWIZ-2 in Cynomolgus
Monkeys

Treatment Duration Metric Result Reference(s)

dWIZ-2 (30

mg/kg, oral, once

daily)

28 days
γ-globin mRNA in

blood

Up to 37% of β-

like globins
[6]

HbF+

reticulocytes
Up to 95% [6]

Hematological

parameters

No significant

adverse effects
[4][9]

Table 4: In Vivo Efficacy of BMS-986470 in Cynomolgus
Monkeys

Treatment Duration Metric Result Reference(s)

BMS-986470

(0.3, 1.5, 7.5

mg/kg)

16 days
ZBTB7A and

WIZ degradation
Dose-dependent [10]

HbF activation Dose-dependent [10]

Tolerability (at

7.5 mg/kg)

Well-tolerated

with no

significant

changes in body

weight, clinical

signs,

hematology, or

serum chemistry

[10]

Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of WIZ

as a therapeutic target.
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CRISPR-Cas9 Mediated Knockout of WIZ
This protocol describes the generation of WIZ knockout in erythroid progenitor cells using a

lentiviral CRISPR-Cas9 system.

Workflow:

CRISPR-Cas9 Workflow for WIZ Knockout

1. sgRNA Design
(Targeting WIZ exon)

2. Cloning into
Lentiviral Vector

3. Lentivirus
Production

4. Transduction of
Erythroid Progenitors

5. Selection &
Expansion

6. Validation of
Knockout

Click to download full resolution via product page

Caption: A streamlined workflow for generating WIZ knockout cell lines using CRISPR-Cas9.
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Methodology:

sgRNA Design:

Design at least two independent single-guide RNAs (sgRNAs) targeting an early exon of

the WIZ gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.

Note: The exact sgRNA sequences used in the foundational studies by Ting et al. are not

publicly available in the main publication or its supplementary materials. Researchers

should use a reputable design tool to generate and select optimal sgRNA sequences.

Cloning into Lentiviral Vector:

Synthesize and anneal complementary oligonucleotides for each sgRNA.

Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection

marker (e.g., puromycin resistance or GFP). A commonly used vector is lentiCRISPRv2

(Addgene plasmid #52961).

Lentivirus Production:

Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging

plasmids (e.g., psPAX2 and pMD2.G).

Collect the viral supernatant at 48 and 72 hours post-transfection and concentrate the

virus.

Transduction of Erythroid Progenitor Cells:

Culture human CD34+ hematopoietic stem and progenitor cells or a human erythroid

progenitor cell line (e.g., HUDEP-2) under appropriate conditions.

Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) to

ensure single sgRNA integration per cell.

Selection and Expansion:

Select transduced cells using the appropriate selection agent (e.g., puromycin).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expand the selected cell population.

Validation of Knockout:

Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the

targeted region followed by Sanger sequencing or a T7 endonuclease I assay to confirm

the presence of insertions/deletions (indels).

Western Blot: Confirm the absence of WIZ protein expression (see protocol 4.3).

Functional Assay: Assess the effect of WIZ knockout on γ-globin expression by qPCR (see

protocol 4.2).

Quantitative PCR (qPCR) for γ-Globin Expression
This protocol details the measurement of γ-globin (HBG1 and HBG2) mRNA levels.

Methodology:

RNA Isolation:

Isolate total RNA from cultured erythroid cells using a commercial kit (e.g., RNeasy Mini

Kit, Qiagen).

Assess RNA quality and quantity using a spectrophotometer.

cDNA Synthesis:

Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit

with random primers or oligo(dT) primers.

qPCR Reaction:

Set up the qPCR reaction using a SYBR Green-based master mix or a probe-based

system.

Primers for HBG1/HBG2 (these sequences amplify both due to high homology):

Forward: GGAAGATGCTGGAGGAGAAACC[14][15]
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Reverse: GTCAGCACCTTCTTGCCATGTG[14][15]

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Perform the qPCR on a real-time PCR instrument.

Data Analysis:

Calculate the relative expression of γ-globin using the ΔΔCt method, normalizing to the

housekeeping gene and comparing to a control sample (e.g., untreated or non-targeted

cells).

Western Blot for WIZ Protein Detection
This protocol describes the detection of WIZ protein levels by Western blotting.

Methodology:

Protein Extraction:

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with a primary antibody against WIZ.

Recommended Antibody: Rabbit polyclonal anti-WIZ antibody (e.g., Novus Biologicals,

NBP1-80586).[6] This antibody has been cited for use in Western Blot and ChIP.[6]
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Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Wash the membrane with TBST.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein

loading.

Chromatin Immunoprecipitation (ChIP) for WIZ
This protocol outlines the procedure for performing ChIP to identify the genomic regions

occupied by WIZ.

Methodology:

Cross-linking and Chromatin Preparation:

Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.

Quench the cross-linking reaction with glycine.

Lyse the cells and isolate the nuclei.

Sonciate the chromatin to shear DNA to fragments of 200-1000 bp.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

Incubate the chromatin overnight with a ChIP-grade anti-WIZ antibody (e.g., Novus

Biologicals, NBP1-80586) or a negative control IgG.[6]

Capture the antibody-protein-DNA complexes with protein A/G beads.
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Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking:

Elute the complexes from the beads.

Reverse the cross-links by heating in the presence of high salt.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Analysis:

Purify the immunoprecipitated DNA.

Analyze the enrichment of specific DNA sequences by qPCR or perform ChIP-seq for

genome-wide analysis.

Conclusion and Future Directions
The identification of WIZ as a key repressor of γ-globin and the development of potent small

molecule degraders represent a significant advancement in the pursuit of novel therapies for

sickle cell disease. The preclinical data for compounds like dWIZ-2 and BMS-986470 are highly

encouraging, demonstrating robust induction of fetal hemoglobin to potentially therapeutic

levels. The ongoing clinical evaluation of BMS-986470 will be crucial in determining the

translatability of these findings to patients.

Future research in this area will likely focus on:

Further elucidating the precise molecular interactions within the WIZ-G9a/GLP complex and

its recruitment to the γ-globin locus.

Investigating potential off-target effects and long-term safety of WIZ degradation.

Exploring the potential for combination therapies with other HbF-inducing agents.

The development of oral WIZ degraders holds the promise of a widely accessible, disease-

modifying therapy that could significantly improve the quality of life for individuals living with

sickle cell disease.[4][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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